molecular formula C17H23N5O3S2 B2954316 N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide CAS No. 2034206-92-1

N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide

Cat. No. B2954316
CAS RN: 2034206-92-1
M. Wt: 409.52
InChI Key: VXLANYPPLQQVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O3S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds with complex structures similar to N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide often undergo extensive metabolism and pharmacokinetic studies. For example, BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, shows how complex molecules are metabolized and their pharmacokinetics in humans. The study of BMS-690514 revealed that it is well absorbed, extensively metabolized through multiple pathways, and excreted in both bile and urine, demonstrating the importance of understanding the metabolism and disposition of therapeutic agents in clinical development (Christopher et al., 2010).

Drug-Drug Interaction Studies

Investigating the effects of one drug on the pharmacokinetics of another is crucial for assessing potential drug-drug interactions. Studies like the one on ABT-384, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, in the presence of ketoconazole, a potent CYP3A inhibitor, highlight how compounds can be affected by co-administration with other drugs, altering their pharmacokinetic profiles and potentially their safety and efficacy profiles (An et al., 2013).

Therapeutic Potential and Safety Evaluations

The therapeutic potential and safety of novel compounds are critical areas of research. Studies such as those on ketamine and its analogs provide insights into the mechanisms of action, potential therapeutic uses, and safety concerns associated with novel compounds. Ketamine, for example, has been researched for its NMDA receptor antagonist properties, which have implications for treating conditions like depression and chronic pain, but also necessitate careful evaluation of its safety and potential for abuse (Shahani et al., 2004).

properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S2/c1-11(23)18-14(5-9-26-2)16(24)21-7-3-12(4-8-21)22-17(25)15-13(19-20-22)6-10-27-15/h6,10,12,14H,3-5,7-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLANYPPLQQVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.